molecular formula C9H9N3O3 B13869219 2-(6-Nitroindazol-2-yl)ethanol

2-(6-Nitroindazol-2-yl)ethanol

Cat. No.: B13869219
M. Wt: 207.19 g/mol
InChI Key: ONKGCAYFKJCSKJ-UHFFFAOYSA-N
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Description

2-(6-Nitroindazol-2-yl)ethanol is a chemical compound that belongs to the class of indazole derivatives Indazoles are bicyclic compounds consisting of a pyrazole ring fused to a benzene ring The nitro group at the 6-position and the ethanol group at the 2-position of the indazole ring make this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic nitration of indazole using a mixture of nitric acid and sulfuric acid

After nitration, the 6-nitroindazole undergoes a nucleophilic substitution reaction with ethylene oxide or ethylene glycol to introduce the ethanol group at the 2-position. The reaction is typically carried out under basic conditions, such as using sodium hydroxide or potassium hydroxide as the base.

Industrial Production Methods

Industrial production of 2-(6-Nitroindazol-2-yl)ethanol follows similar synthetic routes but on a larger scale. The nitration and nucleophilic substitution reactions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitroindazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(6-Nitroindazol-2-yl)acetaldehyde or 2-(6-Nitroindazol-2-yl)acetic acid.

    Reduction: Formation of 2-(6-Aminoindazol-2-yl)ethanol.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-(6-Nitroindazol-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting nitric oxide synthase.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Nitroindazol-2-yl)ethanol involves its interaction with molecular targets such as nitric oxide synthase. The nitro group is believed to play a crucial role in inhibiting the enzyme’s activity, leading to reduced production of nitric oxide. This inhibition can have various biological effects, including anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6-Nitroindazole: Lacks the ethanol group but shares the nitroindazole core structure.

    2-(6-Aminoindazol-2-yl)ethanol: Similar structure but with an amino group instead of a nitro group.

    2-(6-Nitrobenzimidazol-2-yl)ethanol: Contains a benzimidazole ring instead of an indazole ring.

Uniqueness

2-(6-Nitroindazol-2-yl)ethanol is unique due to the presence of both the nitro group and the ethanol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-(6-nitroindazol-2-yl)ethanol

InChI

InChI=1S/C9H9N3O3/c13-4-3-11-6-7-1-2-8(12(14)15)5-9(7)10-11/h1-2,5-6,13H,3-4H2

InChI Key

ONKGCAYFKJCSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1[N+](=O)[O-])CCO

Origin of Product

United States

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